diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
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Overview
Description
Diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a chemical compound with the molecular formula C25H17NO7S2 and a molecular weight of 507.545 g/mol . This compound is known for its unique structure, which includes a fluorene core substituted with hydroxyimino and disulfonate groups, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate typically involves the reaction of 9H-fluorene-2,7-disulfonic acid with diphenylamine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 25°C to 80°C. The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the compound is typically achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The disulfonate groups can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The disulfonate groups enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid diphenyl ester
- 9-Oxo-9H-fluorene-2,7-disulfonic acid diphenyl ester
- 9H-fluorene-2,7-disulfonic acid diphenyl ester
Uniqueness
Diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyimino and disulfonate groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H17NO7S2 |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
diphenyl 9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C25H17NO7S2/c27-26-25-23-15-19(34(28,29)32-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(30,31)33-18-9-5-2-6-10-18/h1-16,27H |
InChI Key |
ZFMVMGYSOMQCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
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